Anticancer agent 102

Hepatocellular carcinoma Liver cancer Tetracaine derivative

Avoid experimental failure from analog substitution. Anticancer agent 102 (compound 2s) delivers validated HepG2 selectivity for PI3K/Akt/PTEN/FOXO pathway studies. • HepG2 IC50: 20.8 μM vs. parent tetracaine 117.4 μM (5.6-fold improvement) • Upregulates PTEN, FoXO1, Bax, caspase-3; downregulates PI3K, FoXO3a • Distinct 3,5-bis(trifluoromethyl)phenyl substitution for SAR benchmarking

Molecular Formula C20H19F6N3O
Molecular Weight 431.4 g/mol
Cat. No. B12403330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 102
Molecular FormulaC20H19F6N3O
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H19F6N3O/c1-2-3-8-27-17-6-4-14(5-7-17)18(30)29-28-12-13-9-15(19(21,22)23)11-16(10-13)20(24,25)26/h4-7,9-12,27H,2-3,8H2,1H3,(H,29,30)/b28-12+
InChIKeyHMVYHIGKKXHIGK-KVSWJAHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 102 Overview


Anticancer agent 102 (CAS 2914922-86-2), designated as compound 2s in the originating research, is a synthetic small molecule belonging to the tetracaine hydrazide-hydrazone class [1]. It exhibits selective anticancer activity through apoptosis induction, acting via modulation of the PI3K/Akt signaling pathway to upregulate PTEN and FoXO1 while downregulating PI3K and FoXO3a in responsive cancer cell lines [1].

Anticancer Agent 102 Substitution Risks


Despite originating from the same tetracaine scaffold, substitution with parent tetracaine or closely related analogs such as anticancer agent 101 (compound 2m) or anticancer agent 100 (compound 2f) yields markedly different efficacy profiles that preclude functional interchangeability [1]. The hydrazide-hydrazone moiety and aromatic ring substituents dictate both potency and cell-line selectivity, with 3,5-bis(trifluoromethyl)phenyl substitution in agent 102 conferring distinct HepG2 preference that analogs lack [1]. Substitution without prior verification of cell-line-specific activity data risks experimental failure and procurement waste.

Anticancer Agent 102 Comparative Evidence


HepG2 Potency vs Tetracaine

Anticancer agent 102 demonstrates a 5.6-fold improvement in potency against the HepG2 hepatocellular carcinoma cell line compared to the parent compound tetracaine [1]. This enhanced potency is attributed to the 3,5-bis(trifluoromethyl)phenyl hydrazide-hydrazone substitution [1].

Hepatocellular carcinoma Liver cancer Tetracaine derivative

HepG2 vs Colo-205 Cell Line Selectivity

Anticancer agent 102 exhibits pronounced cell-line selectivity, with a 14.4-fold difference in potency favoring HepG2 (IC50 = 20.8 μM) over Colo-205 (IC50 = 299.4 μM) cells at 24 hours [1]. In contrast, parent tetracaine shows only marginal selectivity (IC50 of 117.4 μM for HepG2 vs 129.2 μM for Colo-205; 1.1-fold difference) [1].

Cell line selectivity Hepatocellular carcinoma Colorectal cancer

HepG2 Activity: Agent 102 vs Agent 101

Among the tetracaine hydrazide-hydrazone series, anticancer agent 102 (compound 2s) and anticancer agent 101 (compound 2m) display divergent cell-line preference patterns [1]. Agent 102 is more potent against HepG2 (IC50 = 20.8 μM) than against Colo-205 (IC50 = 299.4 μM), while agent 101 is more potent against Colo-205 (IC50 = 20.5 μM) than against HepG2 (IC50 = 62.9 μM) [1].

Hepatocellular carcinoma Tetracaine derivative comparison Apoptosis inducer

Bax and Caspase-3 Upregulation

Treatment of HepG2 cells with anticancer agent 102 for 24 hours directly upregulates mRNA transcription of the pro-apoptotic genes Bax and caspase-3 [1]. This effect is not observed in Colo-205 cells under identical treatment conditions, confirming the compound's HepG2-specific apoptotic mechanism [1].

Apoptosis Bax Caspase-3

Differentiation from CA102N

Procurement specialists must differentiate anticancer agent 102 (MW = 431.37; C20H19F6N3O; tetracaine hydrazide-hydrazone) from CA102N (MW = 1355.51; C70H82N8O18S; hyaluronic acid-H-Nim conjugate targeting CD44) [1]. These are structurally and mechanistically distinct compounds despite nomenclature similarity. CA102N exhibits a 22-hour half-life and tumor retention in xenograft models [2], whereas agent 102 has no reported in vivo pharmacokinetic data.

Compound identity Procurement verification Targeted drug delivery

Anticancer Agent 102 Research Applications


HCC In Vitro Mechanistic Studies

Anticancer agent 102 is suitable for in vitro investigation of apoptosis induction in HepG2 hepatocellular carcinoma cells [1]. Based on the 5.6-fold potency improvement over parent tetracaine (IC50 20.8 μM vs 117.4 μM) [1], researchers can achieve meaningful antiproliferative effects at concentrations that minimize solvent cytotoxicity. The compound's selective upregulation of Bax and caspase-3 mRNA in HepG2 cells supports its use in studies examining PI3K/Akt/PTEN/FOXO pathway modulation in liver cancer models [1].

SAR Studies of Hydrazide-Hydrazone Agents

Anticancer agent 102 (compound 2s) serves as a reference standard in SAR investigations of tetracaine hydrazide-hydrazone derivatives [1]. The compound's 3,5-bis(trifluoromethyl)phenyl substitution confers distinct HepG2 selectivity (14.4-fold over Colo-205) compared to the 2,4-dichlorophenyl-substituted analog 2f (agent 100, Colo-205 IC50 50.0 μM, HepG2 IC50 229.5 μM) [1]. This divergent selectivity profile enables systematic exploration of how aromatic substitution patterns influence cell-line specificity.

Apoptosis Pathway Profiling in Liver Cancer Models

The compound's demonstrated ability to upregulate PTEN and FoXO1 while downregulating PI3K and FoXO3a in responsive cell lines positions it for targeted apoptosis pathway studies [1]. At concentrations of 25-50 μM over 24 hours, anticancer agent 102 modulates these key apoptotic regulators [1], providing a tool for investigating the PI3K/Akt signaling axis specifically in HepG2 cells where pro-apoptotic gene induction (Bax and caspase-3) is observed [1].

Efficacy Screening of Tetracaine-Derived Analogs

Anticancer agent 102 can serve as a benchmark compound in screening campaigns evaluating novel tetracaine hydrazide-hydrazone derivatives [1]. Its established IC50 values of 20.8 μM (HepG2) and 299.4 μM (Colo-205) at 24 hours provide a quantitative reference for assessing whether new analogs achieve superior potency or altered selectivity profiles [1]. Researchers should note the compound's HepG2-preferring activity profile and avoid its use as a positive control in colon cancer models where agent 101 (IC50 20.5 μM against Colo-205) is more appropriate [1].

Technical Documentation Hub

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